![molecular formula C11H15ClFNOS B1459232 2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride CAS No. 1448030-48-5](/img/structure/B1459232.png)
2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
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Overview
Description
2-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride (FDPH) is a synthetic compound that has recently been used in a variety of scientific research applications. FDPH is a cyclic compound that was first synthesized in the late 1990s, and has since been studied for its potential in various research applications. FDPH has the potential to act as a receptor agonist, modulator, and even an inhibitor of various biochemical and physiological processes. Additionally, this paper will provide an overview of the potential future directions for FDPH research.
Scientific Research Applications
Sigma Receptor Ligands
The synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic benzopyran compounds, including derivatives similar to "2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]," have been detailed. These compounds have shown significant potency as sigma 1 ligands, displaying high selectivity against other receptors such as sigma 2, 5-HT 1A, 5-HT 6, 5-HT 7, alpha 1A, alpha 2, and NMDA receptors. The N-benzyl derivative, N-cyclohexylmethyl derivative, and the N-p-fluorobenzyl derivative represent the most potent compounds of this series binding with Ki values of 0.32, 0.29, and 0.62 nM, respectively, indicating their potential as sigma receptor ligands (Oberdorf et al., 2008).
Antimycobacterial Activity
Derivatives of "2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]" have been synthesized and evaluated for their antimycobacterial potency against both active and dormant Mycobacterium tuberculosis. One compound, 1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], demonstrated significant potency in active TB with a MIC of 8.23 µM. It also showed more efficacy than Isoniazid and Rifampicin against dormant TB, making it a promising candidate for drug development due to its potential against both active and dormant stages of TB (Alluri et al., 2017).
NOP Receptor Imaging
A novel radioligand for the nociceptin/orphanin FQ peptide (NOP) receptor, designed for PET brain imaging, was developed. This radioligand, identified as (S)-3-(2'-fluoro-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]-1-yl)-2-(2-fluorobenzyl)-N-methylpropanamide (11C-NOP-1A), demonstrated high affinity (Ki, 0.15 nM) and appropriate lipophilicity for PET brain imaging. The utility of 11C-NOP-1A for quantifying NOP receptors in the monkey brain was assessed, showing promise for measuring NOP receptors in the human brain as well (Kimura et al., 2011).
properties
IUPAC Name |
2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS.ClH/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11;/h7,13H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAJGVDWZMBUHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=C(S3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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